molecular formula C8H8N4O2 B13325037 1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid

1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid

Cat. No.: B13325037
M. Wt: 192.17 g/mol
InChI Key: FQZGHNAXUMVCPQ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridazines These compounds are characterized by the fusion of a pyrazole ring with a pyridazine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridazine with 1,3-diketones under acidic conditions to form the pyrazolopyridazine core. The carboxylic acid group can be introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1,5-dimethylpyrazolo[3,4-c]pyridazine-4-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-4-6(8(13)14)5-3-9-12(2)7(5)11-10-4/h3H,1-2H3,(H,13,14)

InChI Key

FQZGHNAXUMVCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=N1)N(N=C2)C)C(=O)O

Origin of Product

United States

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